Myeloperoxidase Inhibition: A 2.5-Fold Potency Advantage Over Hydralazine
In a direct in vitro enzyme assay using a 4-aminoantipyrin system, dihydralazine demonstrated significantly higher potency in inhibiting myeloperoxidase (MPO) activity compared to its closest structural analog, hydralazine [1]. This difference is attributed to the presence of two hydrazine groups in dihydralazine, enabling more effective interaction with the enzyme's active site [2].
| Evidence Dimension | Myeloperoxidase (MPO) Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 4 μM |
| Comparator Or Baseline | Hydralazine: Ki = 25 μM |
| Quantified Difference | Dihydralazine is 2.5 times more potent (lower Ki indicates higher potency). |
| Conditions | In vitro 4-aminoantipyrin system |
Why This Matters
Researchers focused on oxidative stress pathways or vascular inflammation should prioritize dihydralazine mesylate over hydralazine for studies requiring potent MPO inhibition, which may have implications for understanding drug-induced autoimmunity and cardiovascular protection.
- [1] Hansson, A. L., et al. (1991). Interaction of myeloperoxidase and elastase enzyme activity with the antihypertensive agents hydralazine and dihydralazine. Biochemical Pharmacology, 42(9), 1844-1847. View Source
- [2] SpringerMedizin. (2025). The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA). View Source
